molecular formula C16H19N3OS B4735446 3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine

3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine

Cat. No. B4735446
M. Wt: 301.4 g/mol
InChI Key: AZSHIVQUJWTRJP-UHFFFAOYSA-N
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Description

The compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the compound , involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural details of the compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” are not available in the retrieved resources.


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving the compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” are not available in the retrieved resources.


Physical And Chemical Properties Analysis

The compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” has a density of 1.4±0.1 g/cm3 . Its boiling point is 617.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.6±3.0 kJ/mol .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound, with its piperidine and thiazole moieties, could be pivotal in the synthesis of therapeutic agents. Piperidine is a core structure in many pharmaceuticals, and modifications to its structure can lead to compounds with potential activity against a range of diseases . The thiazole ring is also a common feature in drugs with diverse therapeutic effects. Therefore, this compound could serve as a starting point for synthesizing novel drugs with optimized pharmacokinetic and pharmacodynamic properties.

Agricultural Chemistry: Pesticide Development

In agriculture, compounds containing piperidine and thiazole structures have been explored for their pesticidal properties. The specific compound could be investigated for its efficacy against pests that affect crops. Its structural complexity might offer unique interactions with biological targets in pests, leading to the development of new, more effective pesticides .

Material Science: Organic Semiconductor Precursor

Thiazole derivatives are known for their application in organic semiconductors due to their excellent electron-transport properties. The compound’s pyridine ring could also contribute to its conductive properties. Research into this compound’s electrical characteristics could lead to its use as a precursor for organic semiconductor materials, which are crucial for flexible electronics .

Environmental Science: Pollutant Degradation

The study of this compound’s reactivity and degradation under various environmental conditions can provide insights into its behavior as a potential environmental pollutant. Understanding its breakdown products and their toxicity is essential for assessing the environmental impact of related compounds used in industrial processes .

Biochemistry: Enzyme Inhibition Studies

Compounds with piperidine and thiazole rings have been shown to interact with various enzymes, potentially inhibiting their activity. This compound could be used in biochemical studies to explore its inhibitory effects on specific enzymes, which could lead to the discovery of new treatments for diseases where enzyme regulation is a therapeutic target .

Mechanism of Action

The mechanism of action of piperidine derivatives in biological systems is diverse, depending on the specific derivative and its pharmacological applications . The mechanism of action of the compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” is not specified in the retrieved resources.

Future Directions

Piperidine derivatives continue to be an active area of research due to their importance in drug design . Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines . The future research directions specific to the compound “3-{4-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,3-thiazol-2-yl}pyridine” are not specified in the retrieved resources.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-5-8-19(9-6-11)16(20)14-12(2)18-15(21-14)13-4-3-7-17-10-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHIVQUJWTRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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